3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a dichloropyridine moiety, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dichloropyridine Moiety: This step often involves nucleophilic substitution reactions where a dichloropyridine derivative is introduced.
Attachment of the Propoxyphenyl Group: This can be done through etherification reactions where a propoxyphenyl group is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the dichloropyridine moiety.
Substitution: Various substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The dichloropyridine moiety may interact with enzymes or receptors, while the pyrrolidine ring could influence the compound’s binding affinity and specificity. The propoxyphenyl group might contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
- 2-Amino-3,5-dichloropyridine
- 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide
Uniqueness
What sets 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of both a hydrazinyl group and a propoxyphenyl group in the same molecule is particularly noteworthy, as it could lead to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C18H18Cl2N4O3 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18Cl2N4O3/c1-2-7-27-13-5-3-12(4-6-13)24-16(25)9-15(18(24)26)22-23-17-14(20)8-11(19)10-21-17/h3-6,8,10,15,22H,2,7,9H2,1H3,(H,21,23) |
InChI Key |
LQKSBSHAIBDPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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